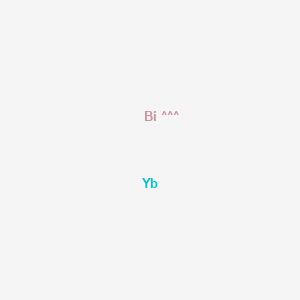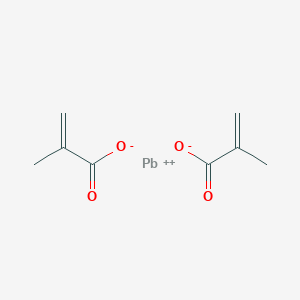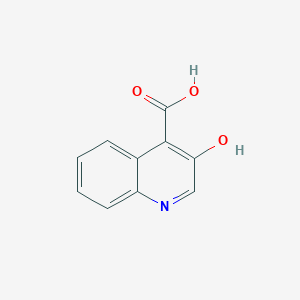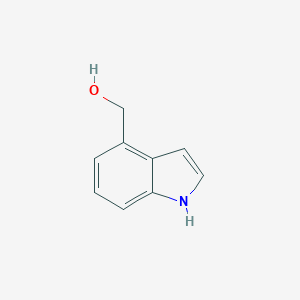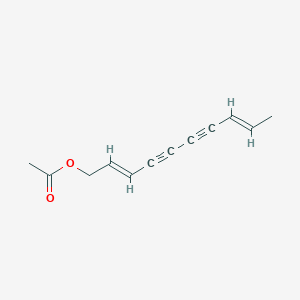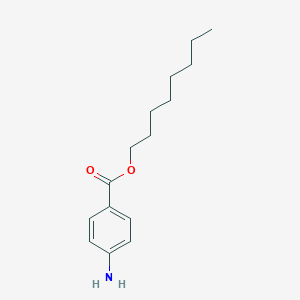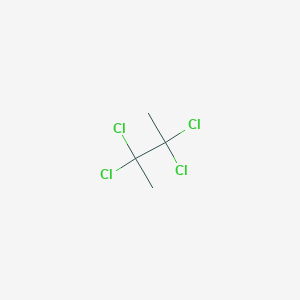
2,2,3,3-Tetrachlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrachlorobutane is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that has a strong odor and is highly toxic. The compound is primarily used as a solvent in various laboratory experiments and research studies.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetrachlorobutane is not well understood. However, it is known to be a highly toxic compound that can cause severe damage to various organs in the body. The compound is known to be a potent inhibitor of various enzymes and can also cause DNA damage.
Biochemical and Physiological Effects:
2,2,3,3-Tetrachlorobutane is highly toxic and can cause severe damage to various organs in the body. The compound is known to cause liver damage, kidney damage, and lung damage. It is also known to cause DNA damage and can lead to the development of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,3,3-Tetrachlorobutane is a highly effective solvent that is widely used in various laboratory experiments and research studies. The compound is highly volatile and can easily evaporate, which makes it an ideal solvent for various chemical reactions. However, the compound is highly toxic and can be hazardous to handle. It also has a strong odor, which can be unpleasant for researchers working with the compound.
Orientations Futures
There are many future directions for the use of 2,2,3,3-Tetrachlorobutane in scientific research. One of the most promising areas of research is the use of the compound in the synthesis of various organic compounds. The compound is also being studied for its potential use in the treatment of various types of cancer. Additionally, researchers are exploring the use of the compound in the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, 2,2,3,3-Tetrachlorobutane is a highly toxic chemical compound that is widely used in scientific research applications. The compound is primarily used as a solvent in various laboratory experiments and research studies. Although the compound has many advantages, it also has limitations due to its toxicity and strong odor. However, the compound has many potential future directions in the field of scientific research, including the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 2,2,3,3-Tetrachlorobutane can be achieved through various methods. One of the most common methods involves the reaction of 1,4-dichlorobutane with chlorine gas in the presence of a catalyst. The reaction results in the formation of 2,2,3,3-Tetrachlorobutane as the main product. Another method involves the reaction of 1,4-dichlorobutane with sodium hypochlorite in the presence of a base.
Applications De Recherche Scientifique
2,2,3,3-Tetrachlorobutane is widely used in scientific research applications. It is primarily used as a solvent in various laboratory experiments and research studies. The compound is used in the synthesis of various organic compounds and is also used as a reagent in various chemical reactions. It is also used in the extraction of various organic compounds from different sources.
Propriétés
Numéro CAS |
14499-87-7 |
|---|---|
Nom du produit |
2,2,3,3-Tetrachlorobutane |
Formule moléculaire |
C4H6Cl4 |
Poids moléculaire |
195.9 g/mol |
Nom IUPAC |
2,2,3,3-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c1-3(5,6)4(2,7)8/h1-2H3 |
Clé InChI |
WSPZFVOCHITLIY-UHFFFAOYSA-N |
SMILES |
CC(C(C)(Cl)Cl)(Cl)Cl |
SMILES canonique |
CC(C(C)(Cl)Cl)(Cl)Cl |
Autres numéros CAS |
14499-87-7 |
Synonymes |
2,2,3,3-Tetrachlorobutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)

